N-(4-chloro-2-fluorophenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound is a pyrido[2,3-d]pyrimidine derivative with a 4-chloro-2-fluorophenyl acetamide group and a 4-methylbenzyl substituent at position 2. The pyrido[2,3-d]pyrimidine core is a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer activity . The 4-chloro-2-fluorophenyl moiety contributes electron-withdrawing effects, which may influence binding affinity to biological targets like kinases or DNA .
Properties
Molecular Formula |
C23H18ClFN4O3 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H18ClFN4O3/c1-14-4-6-15(7-5-14)12-29-22(31)17-3-2-10-26-21(17)28(23(29)32)13-20(30)27-19-9-8-16(24)11-18(19)25/h2-11H,12-13H2,1H3,(H,27,30) |
InChI Key |
JGDAPUKKAFTKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-1-yl core, followed by the introduction of the 4-chloro-2-fluorophenyl and 4-methylphenylmethyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, potentially involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Compound A (): Replaces the oxygen in the pyrido[2,3-d]pyrimidine core with a sulfur atom (thioether linkage). This substitution reduces polarity and may alter metabolic stability .
- Compound B (): Features a 5-fluorouracil-derived pyrimidinone core. The fluorine atom enhances DNA intercalation and thymidylate synthase inhibition, a mechanism distinct from the target compound’s kinase-targeted activity .
- Compound C (): Substitutes the pyrido[2,3-d]pyrimidine with a thieno[3,2-d]pyrimidine core.
Substituent Variations
- Aryl Acetamide Groups: The target compound’s 4-chloro-2-fluorophenyl group is structurally similar to Compound D (: N-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide), which lacks the pyrido[2,3-d]pyrimidine core. Compound D exhibits antibacterial activity due to its planar acetamide-aromatic system . Compound E (): Contains a 4-chlorophenyl-pyrimidin-2-ylamino group linked to N-phenylacetamide. The additional pyrimidine ring enhances π-π interactions in DNA binding, as evidenced by its antiproliferative activity .
- Benzyl Substituents: The 4-methylbenzyl group in the target compound contrasts with Compound F (: 4-fluorophenyl-chromeno-pyrimidine derivative), which uses a chromeno-pyrimidine system. The methyl group in the target compound likely improves metabolic stability compared to fluorine .
Comparative Data Table
*Estimated based on structural analogs.
Key Research Findings
- Electron-Withdrawing Groups : The 4-chloro-2-fluorophenyl group in the target compound enhances binding to hydrophobic kinase pockets, similar to Compound E (), where chlorophenyl groups improve antiproliferative potency .
- Metabolic Stability : The 4-methylbenzyl group may reduce CYP450-mediated oxidation compared to unsubstituted benzyl analogs, as seen in Compound F () .
- Synthetic Accessibility : The target compound can likely be synthesized via amide coupling, analogous to methods in and , which use potassium carbonate-mediated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
